Chemical Structure and Electronic Properties of 1,3,4-Selenadiazol-2-amine: A Comprehensive Technical Guide
Chemical Structure and Electronic Properties of 1,3,4-Selenadiazol-2-amine: A Comprehensive Technical Guide
Executive Summary
The 1,3,4-selenadiazol-2-amine scaffold represents a highly versatile and electronically unique class of nitrogen-chalcogen heterocycles. Historically overshadowed by its thiadiazole and oxadiazole counterparts, the integration of a selenium atom into the five-membered heteroaromatic ring fundamentally alters the molecule's polarizability, intermolecular bonding capabilities, and redox potential[1][2]. This whitepaper provides an in-depth analysis of the electronic topography of 1,3,4-selenadiazol-2-amine, details field-proven, self-validating synthetic protocols, and explores its emerging applications in targeted drug development and advanced materials science.
Molecular Architecture & Electronic Topography
The core structure of 1,3,4-selenadiazol-2-amine consists of a five-membered aromatic ring containing two nitrogen atoms at positions 3 and 4, a selenium atom at position 1, and an exocyclic amino group (-NH₂) at position 2[2]. The substitution of sulfur with selenium introduces profound electronic consequences due to selenium's larger atomic radius, lower electronegativity, and higher polarizability[1].
Density Functional Theory (DFT) and σ -Hole Potentials
Recent Density Functional Theory (DFT) calculations reveal that the atom-to-atom replacement of sulfur with selenium significantly enhances the σ -hole potentials on the chalcogen atom[1]. A σ -hole is a region of positive electrostatic potential located on the extension of the covalent bond to the highly polarizable selenium atom.
This enhanced σ -hole acts as a powerful structure-directing vector, allowing the selenium atom to act as a strong chalcogen-bond donor. In the solid state, this creates a delicate and highly competitive balance between:
-
Hydrogen Bonding: Driven by the C2-amino group (donor) and the ring nitrogens (acceptors).
-
Chalcogen Bonding: Driven by the selenium σ -hole interacting with π -electron clouds or nitrogen lone pairs[1].
In crystalline assemblies, selenium frequently forms bifurcated chalcogen bonds (e.g., Se··· π and Se···N interactions), which can override traditional hydrogen-bonding networks, leading to unique polymorphic structures and bulk material properties[1].
Caption: Electronic properties and structure-directing intermolecular interactions of the selenadiazole core.
Synthetic Methodologies and Mechanistic Causality
Synthesizing selenium-containing heterocycles requires precise control over electrophilic and nucleophilic intermediates to prevent premature selenium extrusion or the formation of diselenide byproducts. Below are two highly validated, self-monitoring protocols for the construction of the 1,3,4-selenadiazol-2-amine scaffold.
Protocol A: Dehydrative Cyclization via Phosphorus Oxychloride (POCl₃)
This classical approach relies on the condensation of a carboxylic acid with selenosemicarbazide. The causality behind using POCl₃ is twofold: it acts as a chlorinating agent to convert the unreactive carboxylic acid into a highly reactive acyl chloride in situ, and subsequently serves as a potent dehydrating agent to drive the ring closure[1].
Step-by-Step Workflow:
-
Reagent Assembly: In a round-bottomed flask, combine 0.01 mol of the target carboxylic acid (e.g., 4-bromobenzoic acid) with 0.01 mol of selenosemicarbazide[1].
-
Electrophilic Activation: Slowly add 5.0 mL of POCl₃. Causality: The slow addition controls the exothermic generation of the Vilsmeier-type intermediate.
-
Primary Reflux: Heat the mixture to 75 °C and reflux for 3 hours. Validation Check: The mixture should transition to a homogenous, dark solution, indicating successful acyl chloride formation and initial condensation[1].
-
Hydrolysis of Intermediates: Cool the reaction to room temperature. Slowly and dropwise, add 50.0 mL of distilled water. Causality: Water quenches the excess POCl₃ and hydrolyzes any trapped imidoyl chloride intermediates. Reflux for an additional 4 hours[1].
-
Neutralization and Precipitation: Cool the mixture and basify to exactly pH 8 using 30% NH₄OH. Validation Check: A distinct precipitate will form as the selenadiazolium salt is neutralized to its free amine base. Do not exceed pH 8 to prevent base-catalyzed ring opening[1].
-
Purification: Filter the precipitate and purify via silica gel column chromatography to yield the pure 1,3,4-selenadiazol-2-amine derivative[1].
Protocol B: Diversity-Oriented Synthesis via N-Tosylhydrazones
For substrates sensitive to harsh acidic conditions, a milder, room-temperature protocol utilizing N-tosylhydrazones and potassium selenocyanate (KSeCN) is preferred. Here, N-chlorosuccinimide (NCS) generates an electrophilic selenocyanogen species in situ, while Sc(OTf)₃ acts as a Lewis acid to activate the iminium intermediate[3].
Step-by-Step Workflow:
-
Hydrazone Preparation: Suspend the N-tosylhydrazone (0.2 mmol) in 3 mL of acetonitrile (CH₃CN)[4].
-
Reagent Addition: Add KSeCN (0.4 mmol), NCS (0.22 mmol), and Sc(OTf)₃ (0.1 mmol) to the suspension[3][4].
-
Catalytic Cyclization: Stir the mixture at room temperature for 4 hours. Causality: The NCS facilitates the formation of an N-tosylhydrazonoyl chloride intermediate. The Sc(OTf)₃ catalyst lowers the activation energy for the subsequent intramolecular cyclization and 1,3-H shift[3].
-
Monitoring: Track the reaction via Thin Layer Chromatography (TLC). Validation Check: The disappearance of the N-tosylhydrazone spot confirms the completion of the detosylation and cyclization cascade[3].
-
Isolation: Remove the solvent in vacuo and purify the residue via flash column chromatography[4].
Caption: Comparative workflows for the synthesis of 1,3,4-selenadiazol-2-amine derivatives.
Physicochemical Data Summaries
Proper characterization of 1,3,4-selenadiazol-2-amines requires multi-nuclear NMR (¹H, ¹³C, and ⁷⁷Se) to confirm the integrity of the selenium-containing heterocycle. Below is a summary of quantitative data for key derivatives synthesized via Protocol A[1].
| Compound Derivative | Appearance | Yield (%) | Melting Point (°C) | ¹³C NMR Highlights (ppm, DMSO-d₆) | ⁷⁷Se NMR (ppm) |
| 5-(4-Bromophenyl)-1,3,4-selenadiazol-2-amine | Light pink solid | 65% | 222–224 | 173.10 (C2), 160.83 (C5) | 562.04 |
| 5-(4-Iodophenyl)-1,3,4-selenadiazol-2-amine | Greyish solid | 55% | 219–221 | 173.00 (C2), 161.07 (C5) | 560.97 |
Note: The highly deshielded ¹³C signals (~173 ppm and ~160 ppm) are characteristic of the electron-deficient C2 and C5 carbons adjacent to the electronegative nitrogen atoms and the polarizable selenium atom[1].
Pharmacological and Material Applications
The unique electronic configuration of 1,3,4-selenadiazol-2-amine makes it a highly privileged scaffold in both medicinal chemistry and materials science[2].
Antioxidant and Cytoprotective Activity
Selenium acts as a potent electron donor. In biological systems, the selenadiazole ring can readily undergo redox cycling, allowing it to scavenge reactive oxygen species (ROS)[2]. This antioxidant mechanism provides profound cytoprotective effects, making these compounds highly relevant in the development of therapies for oxidative stress-related pathologies and as cellular protectants during aggressive antitumor regimens[2][5].
Antimicrobial and Antiviral Scaffolds
Similar to their thiadiazole analogs, 2-amino-1,3,4-selenadiazoles exhibit broad-spectrum antimicrobial properties[6]. The exocyclic amino group acts as a critical hydrogen-bond donor, facilitating tight binding within the active sites of microbial enzymes[2]. Furthermore, the enhanced lipophilicity imparted by the selenium atom improves cellular permeability compared to oxygen- or sulfur-containing analogs, leading to improved pharmacokinetic profiles in drug development[1].
Optoelectronics and Material Science
Beyond biology, the high polarizability and σ -hole interactions of the selenium atom make 1,3,4-selenadiazoles excellent candidates for the development of organic semiconductors and advanced photovoltaic materials[1][2]. The ability of chalcogen bonds to direct highly ordered, self-assembling crystalline networks allows for the tuning of bulk electronic properties, such as charge carrier mobility and bandgap engineering[1].
References
- Source: PMC (nih.gov)
- Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols and 1,3,4-Selenadiazoles from N-Tosylhydrazones (Supporting Info)
- Buy 1,3,4-Selenadiazol-2-amine (EVT-12922599)
- Source: ACS Publications (acs.org)
- WO2017101793A1 - 1, 3, 4-selenadiazole compounds with pharmacological activity Source: Google Patents URL
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents Source: Dove Medical Press URL
Sources
- 1. The Balance between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures of a Series of 1,3,4-Chalcogenadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. WO2017101793A1 - 1, 3, 4-selenadiazole compounds with pharmacological activity - Google Patents [patents.google.com]
- 6. dovepress.com [dovepress.com]
